![molecular formula C22H23NO4 B4967827 N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and biotechnology. This compound is commonly referred to as IMPP in research literature.
Mechanism of Action
The mechanism of action of IMPP is not fully understood, but it is believed to act on various pathways involved in inflammation and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. IMPP has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
IMPP has been found to have a low toxicity profile and does not exhibit significant adverse effects in animal models. It has been shown to have a half-life of approximately 2.5 hours in rats. IMPP has been found to be metabolized by the liver and excreted primarily in the urine.
Advantages and Limitations for Lab Experiments
IMPP is a relatively stable compound that can be easily synthesized in the laboratory. It has been found to exhibit good solubility in aqueous and organic solvents, which makes it suitable for use in various assays. However, IMPP has limited bioavailability, which may limit its use in vivo.
Future Directions
There are several potential future directions for research on IMPP. One possible avenue of investigation is the development of more potent analogs of IMPP that exhibit improved pharmacokinetic properties. Another area of interest is the study of IMPP in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of IMPP and its potential applications in medicine.
Synthesis Methods
IMPP can be synthesized using a multi-step process involving the reaction of 4-isopropylaniline with 7-hydroxy-4-methylcoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with propanoyl chloride to yield IMPP. The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Scientific Research Applications
IMPP has been studied extensively for its potential applications in cancer treatment, inflammation, and pain management. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. IMPP has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13(2)16-5-7-17(8-6-16)23-22(25)15(4)26-18-9-10-19-14(3)11-21(24)27-20(19)12-18/h5-13,15H,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBYPVKYVIHFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.